Cas no 1552316-15-0 ((R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride)

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride is a chiral building block widely used in pharmaceutical synthesis and asymmetric catalysis. Its key advantages include high enantiomeric purity, making it valuable for the preparation of optically active compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the hydrochloride salt improves solubility and handling. This compound is particularly useful in peptide synthesis and the development of bioactive molecules, offering reliable reactivity under mild conditions. Its well-defined stereochemistry ensures consistent performance in stereoselective reactions, making it a preferred choice for researchers requiring precise control over molecular configuration.
(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride structure
1552316-15-0 structure
Product name:(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride
CAS No:1552316-15-0
MF:C8H19ClN2O2
MW:210.701661348343
CID:5141286
PubChem ID:53484846

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-butyl 2-aminopropylcarbamate hydrochloride
    • (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride
    • tert-butyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride
    • 1552316-15-0
    • R-1-N-BOC-propane-1,2-diamine-HCl
    • (S)-1-N-Boc-Propane-1,2-diamine hydrochloride
    • AKOS015923402
    • (R)-1-N-Boc-Propane-1,2-diamine hydrochloride
    • I11718
    • SCHEMBL17389225
    • MDL: MFCD16295168
    • Inchi: 1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1
    • InChI Key: NXKQBPNSELZLGM-FYZOBXCZSA-N
    • SMILES: O(C(C)(C)C)C(=O)NC[C@H](N)C.Cl

Computed Properties

  • Exact Mass: 210.1135055g/mol
  • Monoisotopic Mass: 210.1135055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 152
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P022328-250mg
(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride
1552316-15-0 97%
250mg
$61.00 2024-06-20
1PlusChem
1P022328-1g
(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride
1552316-15-0 97%
1g
$161.00 2024-06-20
1PlusChem
1P022328-5g
(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride
1552316-15-0 97%
5g
$526.00 2024-06-20

Additional information on (R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride and Its Significance in Modern Chemical Biology

(R)-tert-Butyl (2-aminopropyl)carbamate hydrochloride, with the CAS number 1552316-15-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in drug development, particularly in the synthesis of chiral intermediates and the exploration of enzyme inhibition mechanisms.

The structural framework of (R)-tert-butyl (2-aminopropyl)carbamate hydrochloride consists of a carbamate group linked to a tert-butyl moiety and a 2-aminopropyl chain. This configuration imparts specific stereochemical and electronic properties that make it a valuable tool in medicinal chemistry. The presence of the carbamate functionality suggests potential interactions with biological targets, while the chiral center at the carbon atom adjacent to the carbamate group allows for the exploration of enantioselective processes.

In recent years, there has been a growing interest in the development of enantiomerically pure compounds for pharmaceutical applications. The stereochemistry of (R)-tert-butyl (2-aminopropyl)carbamate hydrochloride makes it an ideal candidate for studying the effects of chirality on biological activity. Researchers have been leveraging this compound to develop novel ligands for enzymes that exhibit stereoselective binding properties. Such studies are crucial for understanding how molecular structure influences biological function and for designing drugs with improved efficacy and reduced side effects.

One of the most compelling aspects of (R)-tert-butyl (2-aminopropyl)carbamate hydrochloride is its role in the synthesis of complex molecules. The carbamate group serves as a versatile handle for further functionalization, enabling chemists to construct intricate scaffolds that mimic natural products or bioactive peptides. This capability has been particularly useful in the development of protease inhibitors, which are essential for treating various diseases, including cancer and infectious disorders.

Recent advancements in synthetic methodologies have further enhanced the utility of (R)-tert-butyl (2-aminopropyl)carbamate hydrochloride. Techniques such as asymmetric hydrogenation and enzymatic resolution have allowed for the efficient preparation of enantiomerically pure forms of this compound. These methods have not only improved yields but also reduced costs, making it more accessible for large-scale applications. The ability to produce high-purity enantiomers on a commercial basis is a significant milestone in pharmaceutical manufacturing.

The pharmacological potential of (R)-tert-butyl (2-aminopropyl)carbamate hydrochloride has also been explored in various preclinical studies. Researchers have investigated its interactions with enzymes such as carbonic anhydrase and proteases, finding that it can act as a potent inhibitor under certain conditions. These findings suggest that this compound may have therapeutic applications in treating conditions related to enzyme dysregulation. Additionally, its structural features make it a promising candidate for developing kinase inhibitors, which are critical targets in oncology research.

The role of computational chemistry in understanding the behavior of (R)-tert-butyl (2-aminopropyl)carbamate hydrochloride cannot be overstated. Advanced computational models have been employed to predict its binding affinity to biological targets and to design derivatives with enhanced activity. These simulations provide valuable insights into molecular interactions at an atomic level, guiding experimental efforts and accelerating drug discovery pipelines. The integration of computational methods with traditional wet chemistry has revolutionized how new drugs are developed.

In conclusion, (R)-tert-butyl (2-aminopropyl)carbamate hydrochloride represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with its potential applications in drug development, make it a cornerstone compound in modern medicinal chemistry. As research continues to uncover new ways to harness its properties, this molecule is poised to play an even greater role in addressing some of the most pressing challenges in healthcare today.

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